Methacryloyloxyacetic acid

Übersicht

Beschreibung

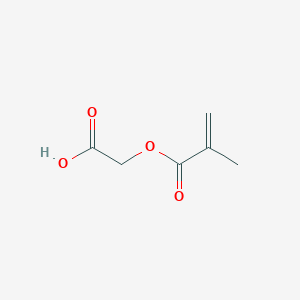

Methacryloyloxyacetic acid is an organic compound with the molecular formula C6H8O4. It is a derivative of methacrylic acid and contains both a methacryloyl group and a carboxylic acid group. This compound is of significant interest in polymer chemistry due to its ability to form copolymers with various monomers, enhancing the properties of the resulting materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methacryloyloxyacetic acid can be synthesized through several methods. One common approach involves the acid-catalyzed elimination of the tert-butyl group from its tert-butyl ester in dilute acetonitrile solution. This method yields the compound in approximately 80% purity . Another method involves the Schotten-Baumann reaction, where methacryloyl chloride reacts with glycolic acid in the presence of triethylamine .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of method depends on the desired purity and yield. The acid-catalyzed elimination method is preferred due to its higher yield and product purity .

Analyse Chemischer Reaktionen

Types of Reactions: Methacryloyloxyacetic acid undergoes various chemical reactions, including:

Polymerization: It can polymerize with other monomers to form copolymers.

Esterification: Reacts with alcohols to form esters.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.

Esterification: Alcohols and acid catalysts like sulfuric acid.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Polymerization: Copolymers with enhanced mechanical and thermal properties.

Esterification: Various esters depending on the alcohol used.

Hydrolysis: this compound and the corresponding alcohol.

Wissenschaftliche Forschungsanwendungen

Methacryloyloxyacetic acid has diverse applications in scientific research:

Polymer Chemistry: Used to create copolymers with improved properties for coatings, adhesives, and sealants.

Biomedical Applications: Investigated for use in dental materials and tissue engineering due to its biocompatibility.

Material Science: Utilized in the development of advanced materials with specific mechanical and thermal properties.

Wirkmechanismus

Methacryloyloxyacetic acid can be compared with other similar compounds such as:

Acrylic Acid: Both are carboxylic acids, but this compound has a methacryloyl group, making it more suitable for certain polymerization reactions.

Methacrylic Acid: Similar in structure but lacks the additional carboxylic acid group, limiting its versatility in forming copolymers.

Uniqueness: this compound’s unique combination of a methacryloyl group and a carboxylic acid group allows it to participate in a wider range of chemical reactions and form more diverse copolymers compared to its analogs .

Vergleich Mit ähnlichen Verbindungen

- Acrylic Acid

- Methacrylic Acid

- Glycolic Acid

Biologische Aktivität

Methacryloyloxyacetic acid (MAA) is a versatile compound with significant biological activity, particularly in antimicrobial applications. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

MAA can be synthesized through various methods, including the acid-catalyzed E1 elimination of its tert-butyl ester, yielding a product with an 80% yield . The synthesis process is crucial as it affects the purity and biological activity of the compound.

Antimicrobial Activity

1. Bactericidal and Fungicidal Properties

Research has demonstrated that MAA exhibits notable antimicrobial properties. A study evaluated the bactericidal and fungicidal activities of poly(MAA) derivatives against various microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeasts (e.g., Candida albicans). The minimum inhibitory concentrations (MICs) for these microorganisms were determined using both broth dilution and paper disc diffusion methods. The results are summarized in Table 1:

| Microorganism | MIC (Broth Dilution, μg/mL) | MIC (Disc Diffusion, μg/mL) |

|---|---|---|

| MSSA | 123 | 370 |

| MRSA | 123 | 370 |

| P. aeruginosa | 123 | 370 |

| E. coli | 370 | >10,000 |

| B. subtilis | 123 | 370 |

| C. albicans | 370 | 1100 |

| S. cerevisiae | 370 | >10,000 |

The study concluded that poly(MAA) demonstrated effective antibacterial activity against both MSSA and MRSA, highlighting its potential use in medical applications .

2. Mechanism of Action

The antimicrobial activity of MAA is attributed to its ability to disrupt bacterial membranes. The cationic nature of MAA derivatives enhances their interaction with negatively charged components of bacterial membranes, leading to increased permeability and cell death . The effectiveness varies with the ratio of cationic to hydrophobic groups in the polymer structure.

Case Studies

Case Study 1: Poly(MAA) Derivatives

A case study explored the efficacy of poly(MAA) derivatives in clinical settings. The derivatives were tested against a range of pathogens isolated from infected patients. Results indicated that poly(MAA) exhibited superior antibacterial activity compared to conventional antibiotics, suggesting its potential as a therapeutic agent in treating resistant infections .

Case Study 2: Biocompatibility Assessment

Another study focused on the biocompatibility of MAA-based polymers. It evaluated cytotoxicity using NIH 3T3 fibroblast cell lines. The findings revealed that while antimicrobial activity was potent, biocompatibility improved with specific modifications to the polymer structure, allowing for higher concentrations without significant cytotoxic effects .

Research Findings

Recent research has expanded the understanding of MAA's biological activity:

- Antiviral Activity : Some studies suggest that MAA derivatives may also possess antiviral properties, although further investigation is needed to quantify this effect .

- Anti-inflammatory Effects : Preliminary data indicate that MAA may exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases .

Eigenschaften

IUPAC Name |

2-(2-methylprop-2-enoyloxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-4(2)6(9)10-3-5(7)8/h1,3H2,2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCPOLLWTJARLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90516761 | |

| Record name | [(2-Methylacryloyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6852-90-0 | |

| Record name | [(2-Methylacryloyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.